Cyclopropa[E]pyrido[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropa[E]pyrido[1,2-A]pyrazine is a heterocyclic compound that features a fused ring system combining a cyclopropane ring, a pyridine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropa[E]pyrido[1,2-A]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrazine derivatives under specific conditions. For instance, the reaction may involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropa[E]pyrido[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or altered functional groups.
Scientific Research Applications
Cyclopropa[E]pyrido[1,2-A]pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropa[E]pyrido[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. detailed studies on the exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Cyclopropa[E]pyrido[1,2-A]pyrazine can be compared with other similar compounds, such as:
Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.
Pyrrolo[1,2-a]pyrazine: A compound with a fused pyrrole and pyrazine ring system.
Properties
CAS No. |
675843-18-2 |
---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1,5-diazatricyclo[5.4.0.02,4]undeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C9H6N2/c1-2-4-11-7(3-1)6-10-8-5-9(8)11/h1-6H |
InChI Key |
XRJNTMZUYPSJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C3C=C3N2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.